Jellein-1 is a bioactive peptide derived from royal jelly, a substance produced by honeybees. This peptide belongs to a family of antimicrobial peptides (AMPs) known for their potential therapeutic applications due to their biological activities, including antimicrobial, antiparasitic, and anti-inflammatory properties. Jellein-1 is particularly notable for its effectiveness against various pathogens and its role in modulating immune responses.
Jellein-1 is isolated from royal jelly, which is secreted by worker honeybees and serves as food for the queen bee and larvae. The royal jelly is rich in proteins, lipids, vitamins, and minerals, making it a complex matrix from which various peptides can be extracted.
Jellein-1 is classified as an antimicrobial peptide. AMPs are characterized by their small size (typically 10 to 60 amino acids), positive charge, and amphipathic nature. They play a vital role in the innate immune system of many organisms, providing a first line of defense against microbial infections.
Jellein-1 can be synthesized through various methods:
The synthesis of Jellein-1 via SPPS allows for precise control over the amino acid sequence, enabling the production of modified versions with enhanced stability or activity. Genetic engineering approaches can yield larger quantities of the peptide while reducing production costs.
Jellein-1 has an alpha-helical structure, which is typical for many antimicrobial peptides. This conformation is crucial for its interaction with microbial membranes.
The amino acid sequence of Jellein-1 consists of eight residues that contribute to its biological activity. The specific arrangement of hydrophobic and hydrophilic residues facilitates membrane disruption in target cells.
Jellein-1 exhibits several chemical interactions:
Studies have shown that Jellein-1 retains approximately 50% integrity after two hours in murine serum at 37 °C when modified with bromine or iodine, indicating its potential for therapeutic applications.
The mechanism by which Jellein-1 exerts its effects involves:
Research indicates that Jellein-1's activity is pH-dependent, with enhanced efficacy observed under acidic conditions typical of inflamed tissues or infections.
Jellein-1 is soluble in aqueous solutions and demonstrates stability under physiological conditions when modified appropriately.
Key chemical properties include:
Relevant analyses have shown that modifications can enhance its stability and activity against specific pathogens.
Jellein-1 has several promising applications:
Jellein-1 (PFKS/LIHL-NH₂, where S/L and I/L denote sequence variants across studies) was first isolated in 2004 from the royal jelly of Africanized honeybees (Apis mellifera) using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with Q-Tof mass spectrometry [4] [7] [8]. This 8-amino acid peptide (molecular weight: 942–953 Da) features a characteristic C-terminal amidation and a net charge of +2 at physiological pH (7.2) due to its lysine and histidine residues [1] [8]. Its hydrophobic residue content (50%) facilitates membrane interactions, a key aspect of its antimicrobial mechanism [1]. Notably, Jellein-1 belongs to a four-member peptide family (Jelleines I–IV), all derived from the C-terminal processing of Major Royal Jelly Protein 1 (MRJP-1), which constitutes 31–66% of royal jelly proteins [1] [10].
Table 1: Physicochemical Properties of Jellein-1
Property | Value/Characteristic |
---|---|
Amino Acid Sequence | PFKLSLHL-NH₂ or PFKISIHL-NH₂ (variants) |
Molecular Weight | 942–953 Da |
Net Charge (pH 7.2) | +2 |
Hydrophobic Residues | 50% |
C-terminal Modification | Carboxamide |
Precursor Protein | MRJP-1 |
As a constitutively secreted component of royal jelly, Jellein-1 provides frontline defense against microbial contamination of this nutritionally rich larval food source [1] [3]. Its broad-spectrum activity targets Gram-positive bacteria (e.g., Staphylococcus aureus MIC = 10 µg/mL), Gram-negative bacteria (e.g., Escherichia coli MIC = 2.5 µg/mL), and fungi (e.g., Candida albicans MIC = 2.5 µg/mL) commonly associated with hive products [5] [8]. This antimicrobial function is critical for protecting developing larvae from pathogens, compensating for the lack of adaptive immunity in insects [3] [4]. Mechanistically, Jellein-1 disrupts microbial membranes via electrostatic interactions with negatively charged phospholipids, causing pore formation and cytoplasmic leakage—a mode of action distinct from conventional antibiotics [1] [9]. Unlike larger immune-induced peptides (e.g., hymenoptaecin), Jellein-1 is constitutively present, enabling immediate pathogen suppression without requiring infection-triggered synthesis [8] [10].
Table 2: Antimicrobial Spectrum of Jellein-1
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 10 µg/mL |
Escherichia coli | 2.5 µg/mL |
Klebsiella pneumoniae | 10–128 µM (strain-dependent) |
Pseudomonas aeruginosa | 10 µg/mL |
Candida albicans | 2.5 µg/mL |
Jellein-1 exemplifies evolutionary optimization for host defense. Its derivation from MRJP-1—a glycoprotein conserved across Apis species—suggests functional exaptation, where nutritional proteins acquire immunological functions [1] [10]. Unlike inducible antimicrobial peptides (e.g., apidaecins), Jellein-1’s constitutive expression in royal jelly highlights its non-redundant role in sterilizing a critical food reservoir [8]. Structural analysis reveals that minor sequence variations (e.g., Jelleine-II/III) modulate potency: Jellein-1 consistently outperforms its analogues (Jelleine-II–IV), with Jelleine-IV being biologically inactive due to C-terminal truncation [1] [8]. This evolutionary trajectory is paralleled in other bee-derived peptides like defensin-1, which shares wound-healing properties but differs in sequence and mechanism [6]. The conservation of the cationic-amphipathic architecture across apitherapeutic peptides underscores its success in membrane targeting, a feature leveraged in designing synthetic derivatives (e.g., halogenated Jellein-1) for enhanced stability [1] [3].
Table 3: Evolutionary and Functional Relationships of Jellein Family Peptides
Peptide | Sequence | Net Charge | Hydrophobicity | Antimicrobial Activity | Origin |
---|---|---|---|---|---|
Jellein-1 | PFKS/LL/IHL-NH₂ | +2 | 50% | High (broad spectrum) | MRJP-1 C-terminal fragment |
Jelleine-II | TPFKLSLHL-NH₂ | +2 | 44% | Moderate | MRJP-1 fragment |
Jelleine-III | EPFKLSLHL-NH₂ | +1 | 44% | Low | MRJP-1 fragment |
Jelleine-IV | TPFKLSLH-NH₂ | +2 | 38% | None | Truncated fragment |
Note: Sequence variations reflect differences in original isolation reports [1] [8].
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 13966-05-7
CAS No.: